molecular formula C17H20FN3O2 B2775080 5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380185-10-2

5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2775080
CAS No.: 2380185-10-2
M. Wt: 317.364
InChI Key: OYXFBPALQGDACR-UHFFFAOYSA-N
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Description

5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is a fluorinated pyrimidine derivative This compound is of interest due to its unique chemical structure, which combines a fluoropyrimidine core with a piperidine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The fluorine atom can be replaced by hydrogen under reducing conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of 5-Fluoro-2-[1-[(4-hydroxyphenyl)methyl]piperidin-4-yl]oxypyrimidine.

    Reduction: Formation of 5-Hydro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The piperidine ring and methoxyphenyl group contribute to the compound’s overall binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(1-(4-methoxyphenyl)-1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
  • 5-Fluoro-2-(1-(4-fluorophenyl)-1H-pyrazol-5-yl)phenol

Uniqueness

5-Fluoro-2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of a fluoropyrimidine core with a piperidine ring and a methoxyphenyl group. This structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .

Properties

IUPAC Name

5-fluoro-2-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2/c1-22-15-4-2-13(3-5-15)12-21-8-6-16(7-9-21)23-17-19-10-14(18)11-20-17/h2-5,10-11,16H,6-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXFBPALQGDACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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